2,3,5,6-四氯苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 2,3,5,6-Tetrachloroaniline often involves multistep chemical reactions with specific reagents to introduce chloro groups into an aniline framework. Although the specific synthesis of 2,3,5,6-Tetrachloroaniline is not detailed in the provided literature, related methodologies can offer insights. For instance, the synthesis of amino acid derivatives incorporating heterocyclic moieties like tetrazoles reflects the complexity and strategic approaches required in synthesizing halogenated anilines. These processes emphasize the use of polynitrogen heterocyclic systems and the importance of strong hydrogen bonds in creating compounds with high biological activity (Popova & Trifonov, 2015).

Molecular Structure Analysis

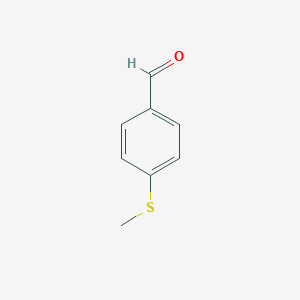

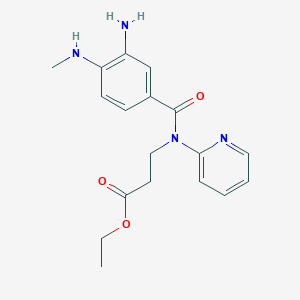

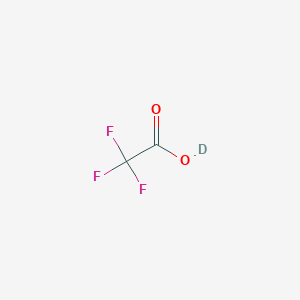

The molecular structure of 2,3,5,6-Tetrachloroaniline, characterized by the presence of four chlorine atoms attached to an aniline ring, significantly influences its physical and chemical properties. The chloro groups increase the compound's electronegativity, affecting its reactivity and interaction with other molecules. The structure-related analysis often involves computational chemistry techniques to predict reactivity, as well as spectroscopic methods for structural confirmation.

Chemical Reactions and Properties

Chemical reactions involving 2,3,5,6-Tetrachloroaniline are influenced by the electron-withdrawing effect of the chlorine atoms. These atoms make the aniline nitrogen more nucleophilic, potentially affecting reactions such as substitution or addition. The compound's chemical properties, including reactivity towards nucleophiles and electrophiles, are crucial in its applications in material science and medicinal chemistry.

Physical Properties Analysis

The physical properties of 2,3,5,6-Tetrachloroaniline, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of chlorine atoms increases its molecular weight and may affect its phase behavior and solubility in various solvents. These properties are essential for the compound's handling and application in different scientific and industrial contexts.

Chemical Properties Analysis

2,3,5,6-Tetrachloroaniline's chemical properties, including acidity, basicity, and stability, are influenced by the chloro substituents on the aniline ring. The electron-withdrawing effect of the chlorine atoms affects the compound's reactivity, making it a valuable intermediate in organic synthesis. Studies on related compounds, such as tetrazole derivatives, provide insights into the role of heterocyclic systems in enhancing metabolic stability and biological membrane penetration (Popova & Trifonov, 2015).

科学研究应用

研究芳香胺与三氯化硼反应中氯化氢的消除

这项研究涉及硼氮杂环的潜在形成,为化学反应和化合物形成提供了见解 (Blackborow, Blackmore, & Lockhart, 1971)。

将苯胺转化为2,4,6-三氯硝基苯并探索经苯胺制备1,3,5-三氯苯的途径

这一过程对于理解化学途径和合成方法至关重要 (Estes, 1976)。

评估生态系统对苯胺及相关化合物的响应和毒性

这一领域的研究侧重于这些化合物对生态系统的急性和慢性毒性 (Yount & Shannon, 1987)。

作为合成具有两个p-苯撑桥膦中心化合物的配体

这种应用在无机化学领域中至关重要,用于创建复杂的分子结构 (Shah, Concolino, Rheingold, & Protasiewicz, 2000)。

研究酚类化合物的结构和性质

2,3,5,6-四氯苯胺的酚衍生物有助于理解酚类化合物的特性 (Chen, Xu, Liu, & Xu, 1995)。

研究细胞膜毒性和电子传递抑制

这方面的研究突出了该化合物在细胞水平可能产生的有害影响 (Janssens et al., 2011)。

作为染料、植物卫生和药品产品制造中间体

它在这些产品生产中的作用对工业应用至关重要 (Bhar et al., 1995)。

在微生物还原脱氯研究中

这些研究对于理解化学反应中的脱氯速率和半饱和系数至关重要 (Taş et al., 2006)。

研究结构稳定性和对称近平面结构

这项研究对于预测和理解该化合物的分子结构至关重要 (Badawi, Förner, & Al‐Saadi, 2009)。

研究生物体内的吸收和排泄

这一领域的研究有助于理解生物体如何与该化合物相互作用,例如与孔雀鱼(Poecilia reticulata)的研究 (Wolf, Yedema, Seinen, & Hermens, 1994)。

属性

IUPAC Name |

2,3,5,6-tetrachloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDHEFNWWHSXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022208 | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5,6-Tetrachloroaniline | |

CAS RN |

3481-20-7 | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3481-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrachloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A7XFF90T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the environmental concerns associated with 2,3,5,6-Tetrachloroaniline?

A: 2,3,5,6-Tetrachloroaniline is a degradation product of pentachloronitrobenzene (PCNB), a fungicide. [] Studies have shown its persistence in anaerobic environments like contaminated sediments, where it can undergo further reductive dechlorination by microorganisms. [] This process raises concerns about its potential accumulation and long-term effects in the environment, as well as the formation of potentially more toxic daughter compounds.

Q2: How do laboratory microcosm studies contribute to understanding the toxicity of 2,3,5,6-Tetrachloroaniline?

A: Microcosm studies using mixed-flask systems have been employed to assess the ecotoxicological effects of 2,3,5,6-Tetrachloroaniline. [] Researchers observed changes in ecosystem-level variables, such as pH and dissolved oxygen levels, to determine acute and chronic toxicity. [] These studies offer a more holistic view of the compound's impact on ecosystems compared to single-species toxicity tests.

Q3: Is 2,3,5,6-Tetrachloroaniline more or less toxic than its parent compound, PCNB, in specific organisms?

A: While both compounds exhibit toxicity, research indicates that 2,3,5,6-Tetrachloroaniline is generally less toxic than its parent compound, PCNB. [] This difference in toxicity was observed in microcosm tests, which demonstrated that while the relative toxicities of the compounds were similar to single-species tests, the range between the most and least toxic was significantly smaller. []

Q4: How is 2,3,5,6-Tetrachloroaniline metabolized in biological systems?

A: Research shows that under methanogenic conditions, 2,3,5,6-Tetrachloroaniline undergoes sequential dechlorination by microorganisms. [] This process involves the removal of chlorine atoms from the molecule, leading to the formation of less chlorinated aniline derivatives such as 2,3,4,5- and 2,3,5-trichloroaniline, and eventually 3- and 4-chloroaniline. []

Q5: Can the structure of 2,3,5,6-Tetrachloroaniline be modified to influence its properties and potential applications?

A: Research suggests that structural modifications of 2,3,5,6-Tetrachloroaniline can influence its properties. For instance, enzymatic polymerization of 2,3,5,6-Tetrachloroaniline with chloroperoxidase from Caldariomyces fumago can yield semiconducting polymers. [, ] Furthermore, doping these polymers with different dopants, such as (1S)-(+)-10-camphorsulfonic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid, can further enhance their conductivity, potentially opening up new applications in materials science. []

Q6: How is 2,3,5,6-Tetrachloroaniline detected and quantified in environmental or biological samples?

A: Analytical methods for detecting 2,3,5,6-Tetrachloroaniline and its metabolites in water and fish samples have been developed. [] These methods typically involve extraction of the compound from the sample matrix using a solvent like hexane, followed by analysis using techniques like high-resolution capillary gas chromatography coupled with flame ionization detection (HRGC-FID). []

Q7: Are there any known bacteria capable of degrading 2,3,5,6-Tetrachloroaniline?

A: Yes, Desulfitobacterium frappieri strain PCP-1, an anaerobic bacterium, has demonstrated the ability to dechlorinate 2,3,5,6-Tetrachloroaniline. [] This bacterium exhibits a broad spectrum of activity against various organochlorine pollutants and can remove chlorine atoms from compounds containing amino or methoxy groups, as well as heterocycles containing nitrogen. []

Q8: Has the structure and vibrational properties of 2,3,5,6-Tetrachloroaniline been studied?

A: Yes, research has been conducted on the structural stability, NH2 inversion, and vibrational assignments of 2,3,5,6-Tetrachloroaniline. [] These studies provide valuable insights into the molecule's physical and chemical properties.

Q9: What is the role of dihydrogen bonding in the reactions of trimethylamine alane with 2,3,5,6-Tetrachloroaniline?

A: Studies have investigated the proton-transfer and H2-elimination reactions of trimethylamine alane with various compounds, including 2,3,5,6-Tetrachloroaniline. [] These reactions involve the formation of dihydrogen-bonded intermediates, which play a crucial role in determining the reaction pathway and product formation. [] This research highlights the importance of understanding molecular interactions in predicting the fate and transformation of 2,3,5,6-Tetrachloroaniline in chemical and biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)

![(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one](/img/structure/B43067.png)

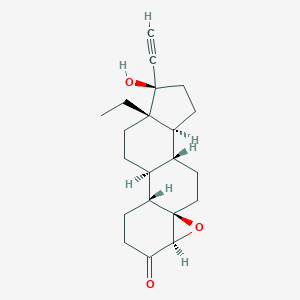

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B43080.png)